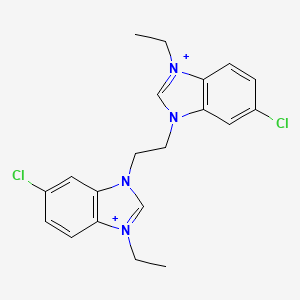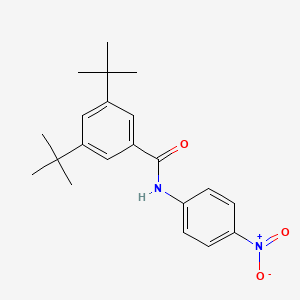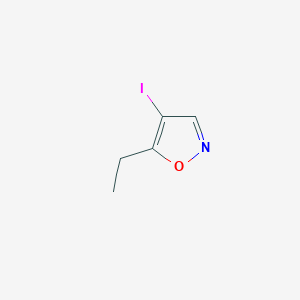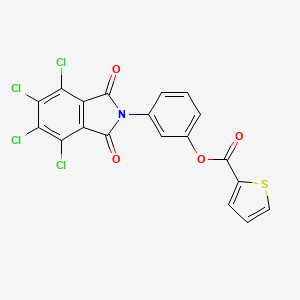
3,3'-ethane-1,2-diylbis(5-chloro-1-ethyl-1H-3,1-benzimidazol-3-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of two benzodiazole units, each substituted with chlorine and ethyl groups. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. Subsequent steps involve the introduction of chlorine and ethyl substituents through halogenation and alkylation reactions, respectively. The final step involves the coupling of two benzodiazole units via an ethylene bridge, which can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are used for halogenation, while alkylating agents like ethyl bromide (C2H5Br) are used for alkylation.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 6-CHLORO-1-ETHYL-3-METHYL-1,3-BENZODIAZOL-1-IUM
- 6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM
- 6-CHLORO-1,3-BENZODIAZOL-1-IUM
Uniqueness
The uniqueness of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM lies in its dual benzodiazole structure, which enhances its ability to interact with multiple biological targets simultaneously. This dual structure also provides greater stability and versatility in chemical reactions compared to its simpler counterparts.
Properties
Molecular Formula |
C20H22Cl2N4+2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5-chloro-3-[2-(6-chloro-3-ethylbenzimidazol-3-ium-1-yl)ethyl]-1-ethylbenzimidazol-1-ium |
InChI |
InChI=1S/C20H22Cl2N4/c1-3-23-13-25(19-11-15(21)5-7-17(19)23)9-10-26-14-24(4-2)18-8-6-16(22)12-20(18)26/h5-8,11-14H,3-4,9-10H2,1-2H3/q+2 |
InChI Key |
FDWPKTHIUBPYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CN(C2=C1C=CC(=C2)Cl)CCN3C=[N+](C4=C3C=C(C=C4)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469146.png)

![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469159.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469160.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B12469161.png)

![[2-(Diphenylphosphoryl)phenoxy]acetic acid](/img/structure/B12469177.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12469185.png)
![N-[2-({1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B12469200.png)
![5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12469205.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)
